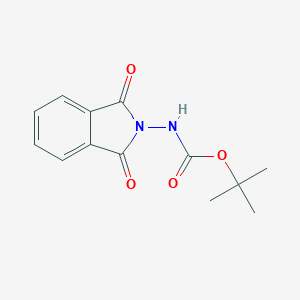

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,3-dioxoisoindol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPZBVFVFPPDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355437 | |

| Record name | TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34387-89-8 | |

| Record name | TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)(tert-butoxy)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate, also known as N-(Boc-amino)phthalimide, is a versatile reagent and building block in organic synthesis, particularly in the preparation of amines and in the development of novel therapeutic agents. Its structure incorporates a phthalimide group, a classic protecting group for primary amines, and a tert-butoxycarbonyl (Boc) group, which is a widely used protecting group for amines. This unique combination of functional groups makes it a valuable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules with potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate[1] |

| Synonyms | N-(Boc-amino)phthalimide, N-(tert-Butoxycarbonylamino)phthalimide[2] |

| CAS Number | 34387-89-8[1] |

| Molecular Formula | C13H14N2O4[1] |

| Molecular Weight | 262.26 g/mol [2] |

| Melting Point | Not available |

| Boiling Point (Predicted) | 447.2 ± 28.0 °C[3] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Experimental Protocols

Synthesis of Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

A general and reliable method for the synthesis of N-substituted phthalimides involves the reaction of an N-amino compound with phthalic anhydride. The following protocol is a representative procedure adapted from established methods for similar compounds.

Materials:

-

N-Boc-hydrazine

-

Phthalic anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve N-Boc-hydrazine (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in dichloromethane.

-

To this solution, add triethylamine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate.

Applications in Organic Synthesis

The Gabriel Synthesis of Primary Amines

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate can be utilized as a precursor in a modified Gabriel synthesis for the preparation of primary amines. The phthalimide group serves as a masked form of ammonia, preventing over-alkylation that is often observed in direct alkylation of ammonia.

The general workflow for this application is depicted below:

Caption: Workflow for a modified Gabriel Synthesis.

Potential Role in Drug Discovery and Signaling Pathways

Phthalimide derivatives have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, and anticancer properties.[4] While the specific biological targets and signaling pathways of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate are not extensively characterized, studies on structurally related compounds provide valuable insights into its potential mechanisms of action.

For instance, N-hydroxyphthalimide, a close analog, has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway in cancer cells.[5][6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. It is plausible that tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate may exert similar effects.

Furthermore, other phthalimide derivatives have been investigated as inhibitors of the TGF-β pathway, which plays a complex role in cancer progression.[7][8]

A simplified representation of the mTOR signaling pathway, a potential target for phthalimide derivatives, is shown below:

Caption: Potential inhibition of the mTOR signaling pathway.

Conclusion

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its utility as a precursor for primary amines via a modified Gabriel synthesis is a key application. Furthermore, the broader class of phthalimide-containing molecules demonstrates promising biological activities, particularly in the context of cancer therapy through the inhibition of critical signaling pathways such as mTOR. Further investigation into the specific molecular targets of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is warranted to fully elucidate its therapeutic potential and guide the development of novel drug candidates. This guide provides a foundational understanding for researchers aiming to leverage the chemical properties of this compound in their scientific endeavors.

References

- 1. tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate 95% | CAS: 34387-89-8 | AChemBlock [achemblock.com]

- 2. tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate - CAS:34387-89-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. chembk.com [chembk.com]

- 4. actascientific.com [actascientific.com]

- 5. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-(Boc-amino)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(Boc-amino)phthalimide, a valuable reagent and building block in organic synthesis and medicinal chemistry. The document details the synthetic protocol, reaction mechanism, and thorough characterization of the compound, presenting all quantitative data in accessible formats and visualizing key processes.

Introduction

N-(Boc-amino)phthalimide, also known as tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate, is a chemical compound with the molecular formula C₁₃H₁₄N₂O₄.[1][2] It serves as a key intermediate in various organic transformations, particularly in the preparation of substituted hydrazines.[1][3][4] The presence of the Boc (tert-butoxycarbonyl) protecting group allows for the controlled introduction of a protected amino functionality, making it a versatile tool in the synthesis of complex molecules, including analogs of biologically active compounds.[5]

Synthesis of N-(Boc-amino)phthalimide

The synthesis of N-(Boc-amino)phthalimide is most commonly achieved through the reaction of N-aminophthalimide with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds as a nucleophilic attack of the amino group of N-aminophthalimide on one of the carbonyl carbons of Boc anhydride, leading to the formation of the corresponding N-Boc protected product.

Reaction Scheme

Caption: Synthesis of N-(Boc-amino)phthalimide.

Experimental Protocol

This protocol is adapted from general procedures for the N-Boc protection of amines.

Materials:

-

N-Aminophthalimide

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve N-aminophthalimide (1 equivalent) in dichloromethane.

-

To this solution, add triethylamine (1.1 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure N-(Boc-amino)phthalimide.

Characterization of N-(Boc-amino)phthalimide

The successful synthesis of N-(Boc-amino)phthalimide is confirmed through various analytical techniques. The expected physical and spectral data are summarized below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [3][4] |

| Molecular Weight | 262.26 g/mol | [3][5] |

| Appearance | White to off-white solid | |

| Melting Point | 140-145 °C | [2] |

| CAS Number | 34387-89-8 | [3][4] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-(Boc-amino)phthalimide based on the analysis of structurally similar compounds.[6][7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide) |

| ~8.5-9.0 | Singlet | 1H | N-H (carbamate) |

| ~1.5 | Singlet | 9H | tert-butyl protons (Boc) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carbonyl carbons (phthalimide) |

| ~155 | Carbonyl carbon (Boc) |

| ~134 | Quaternary aromatic carbons (phthalimide) |

| ~123-129 | CH aromatic carbons (phthalimide) |

| ~81 | Quaternary carbon (Boc) |

| ~28 | Methyl carbons (Boc) |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (carbamate) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1790, ~1730 | Strong | C=O stretch (phthalimide) |

| ~1715 | Strong | C=O stretch (Boc carbamate) |

| ~1500-1600 | Medium | C=C stretch (aromatic) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 262.09 | [M]⁺ (Molecular ion) |

| 206.07 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 163.04 | [M - Boc]⁺ (Loss of the Boc group) |

| 147.03 | [Phthalimide]⁺ |

| 104.03 | [C₆H₄CO]⁺ |

| 76.03 | [C₆H₄]⁺ |

Experimental and Characterization Workflow

The logical flow of the synthesis and subsequent characterization is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a reliable method for the synthesis of N-(Boc-amino)phthalimide and detailed the expected analytical data for its thorough characterization. The provided experimental protocol and characterization benchmarks will be valuable for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-(BOC-AMINO)PHTHALIMIDE | 34387-89-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-tert-butoxycarbonylaminophthalimide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of N-tert-butoxycarbonylaminophthalimide. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and use are provided.

Core Properties of N-tert-butoxycarbonylaminophthalimide

N-tert-butoxycarbonylaminophthalimide, also known as tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate, is a stable, solid reagent valuable in organic synthesis. It serves as a protected hydrazine equivalent, most notably as a nitrogen nucleophile in the Mitsunobu reaction for the conversion of alcohols into protected amines.

Physical and Chemical Properties

The key physicochemical properties of N-tert-butoxycarbonylaminophthalimide are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 34387-89-8 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [1] |

| Molecular Weight | 262.26 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 140-145 °C | [1] |

| Solubility | Soluble in Chloroform, DCM, DMSO | |

| pKa (Predicted) | 7.46 ± 0.20 | [1] |

| Storage | Store at 2-8°C, sealed and dry |

Predicted Spectroscopic Data

1.2.1. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | br s | 1H | N-H (Carbamate) |

| ~ 7.8 - 7.9 | m | 4H | Ar-H (Phthalimide) |

| ~ 1.5 | s | 9H | -C(CH₃ )₃ (tert-Butyl) |

1.2.2. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | Phthalimide C =O |

| ~ 152 | Carbamate C =O |

| ~ 134 | Aromatic C -H |

| ~ 132 | Aromatic Quaternary C |

| ~ 124 | Aromatic C -H |

| ~ 82 | -C (CH₃)₃ (tert-Butyl Quaternary) |

| ~ 28 | -C(C H₃)₃ (tert-Butyl) |

1.2.3. Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch (Carbamate) |

| ~ 3100 - 3000 | Weak | C-H Stretch (Aromatic) |

| ~ 2980 - 2850 | Medium | C-H Stretch (Aliphatic, tert-Butyl) |

| ~ 1775 & 1715 | Strong | C=O Stretch (Phthalimide, Asymmetric & Symmetric) |

| ~ 1730 | Strong | C=O Stretch (Carbamate) |

| ~ 1600 | Medium | C=C Stretch (Aromatic) |

| ~ 1250 & 1150 | Strong | C-O Stretch (Carbamate) |

Experimental Protocols

Detailed methodologies for the synthesis of N-tert-butoxycarbonylaminophthalimide and its subsequent use in a key synthetic application are provided below.

Synthesis of N-tert-butoxycarbonylaminophthalimide

The synthesis is a two-step process starting from phthalic anhydride. First, N-aminophthalimide is prepared, which is then protected with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of N-Aminophthalimide [2][3]

-

Reaction Setup: In a round-bottom flask, suspend phthalic anhydride (1.0 equivalent) in a 1:1 mixture of ethanol and water.

-

Addition of Hydrazine: Cool the suspension to 0 °C using an ice bath. Slowly add hydrazine monohydrate (~5.0 equivalents) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Workup: Upon completion (monitored by TLC), add excess water to the reaction mixture to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-aminophthalimide.

Step 2: N-tert-butoxycarbonylation of N-Aminophthalimide [4]

-

Reaction Setup: Dissolve N-aminophthalimide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents), either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction and Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-tert-butoxycarbonylaminophthalimide.

Application in Mitsunobu Reaction

N-tert-butoxycarbonylaminophthalimide is an excellent nucleophile for the Mitsunobu reaction, enabling the conversion of primary and secondary alcohols to the corresponding N-Boc protected hydrazines with inversion of stereochemistry.

General Protocol for Mitsunobu Reaction:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), N-tert-butoxycarbonylaminophthalimide (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. Ensure the internal temperature remains low during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel. The non-polar by-products (triphenylphosphine oxide and the reduced hydrazodicarboxylate) can typically be eluted first with a low-polarity eluent (e.g., hexane/ethyl acetate), followed by the desired N-alkylated product.

This guide provides foundational technical information for professionals working with N-tert-butoxycarbonylaminophthalimide. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. echemi.com [echemi.com]

- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study [mdpi.com]

- 3. US4720553A - Method for synthesizing N-aminophthalimide - Google Patents [patents.google.com]

- 4. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Synthetic Aspects of N-(tert-Butoxycarbonylamino)phthalimide (CAS 34387-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and biological relevance of N-(tert-Butoxycarbonylamino)phthalimide (CAS 34387-89-8). This compound is a valuable reagent in organic synthesis, particularly as a precursor for the introduction of a Boc-protected amino group. This document summarizes its key physical and chemical characteristics, outlines general experimental protocols for their determination, and explores its application in the synthesis of biologically active molecules. A notable application is in the preparation of analogs of hydrazidomycin A, which exhibit cytotoxic and antiproliferative activities[1]. Furthermore, the broader class of phthalimide derivatives has been shown to possess a range of biological effects, including anti-inflammatory and antimicrobial properties.

Physicochemical Data

The quantitative physicochemical properties of N-(tert-Butoxycarbonylamino)phthalimide are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 262.26 g/mol | [3] |

| CAS Number | 34387-89-8 | [2][3] |

| Physical Form | Solid | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 140-145 °C | [1][3] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 7.46 ± 0.20 (Predicted) | [1][3] |

| LogP (XLogP3) | 1.68870 | [3] |

| Solubility | Soluble in tetrahydrofuran (50 mg/mL, clear, colorless), acetone, acetonitrile, CH₂Cl₂, CHCl₃. Insoluble in hexanes. | [1] |

| InChI Key | IOPZBVFVFPPDSC-UHFFFAOYSA-N | [2] |

Experimental Protocols

Melting Point Determination

The melting point of N-(tert-Butoxycarbonylamino)phthalimide can be determined using a standard melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10 or similar).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slower ramp of 1-2 °C/min).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its experimental determination is the shake-flask method followed by HPLC analysis.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Procedure:

-

A solution of N-(tert-Butoxycarbonylamino)phthalimide is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each layer is determined by HPLC with UV detection.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: Autotitrator or a pH meter with a burette.

-

Procedure:

-

A known concentration of N-(tert-Butoxycarbonylamino)phthalimide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Synthesis and Biological Relevance

N-(tert-Butoxycarbonylamino)phthalimide is a key reagent in organic synthesis, particularly for the introduction of a Boc-protected amino group. Its synthesis and applications are discussed below.

Synthesis of N-(tert-Butoxycarbonylamino)phthalimide

While specific, detailed industrial synthesis protocols for N-(tert-Butoxycarbonylamino)phthalimide were not found, a plausible synthetic route can be inferred from general chemical principles. A likely method involves the reaction of N-aminophthalimide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Biological Activities of Related Compounds

While N-(tert-Butoxycarbonylamino)phthalimide is primarily a synthetic reagent, the phthalimide moiety is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of phthalimide have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

One of the notable applications of N-(tert-Butoxycarbonylamino)phthalimide is in the synthesis of hydrazidomycin A analogs, which have shown cytotoxic and antiproliferative activity[1]. Furthermore, some phthalimide derivatives have been found to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.

Toll-like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a key component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. The suppression of this pathway by certain phthalimide derivatives highlights a potential mechanism for their anti-inflammatory action.

Conclusion

N-(tert-Butoxycarbonylamino)phthalimide is a crucial reagent in synthetic organic chemistry with significant implications for drug discovery and development. Its well-defined physicochemical properties and role as a versatile building block enable the synthesis of complex molecules, including those with potent biological activities. The exploration of phthalimide-based compounds continues to be a promising area of research for the development of new therapeutic agents targeting pathways such as TLR4-mediated inflammation. This guide provides a foundational understanding of this compound for researchers and professionals in the field.

References

Solubility Profile of Tert-Butyl 1,3-Dioxoisoindolin-2-ylcarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate (CAS No. 34387-89-8), a compound of interest in synthetic chemistry and drug discovery. Due to a lack of extensive published quantitative data, this document presents the available information, discusses expected solubility trends based on molecular structure, and provides a general experimental protocol for determining solubility.

Core Compound Information

-

Compound Name: tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate

-

Synonyms: N-(Boc-amino)phthalimide, tert-butyl N-phthaloylcarbamate

-

CAS Number: 34387-89-8

-

Molecular Formula: C₁₃H₁₄N₂O₄

-

Molecular Weight: 262.26 g/mol

-

Structure:

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is limited. The following table summarizes the known data point.

| Organic Solvent | Temperature (°C) | Solubility | Observations |

| Tetrahydrofuran (THF) | Not Specified | 50 mg/mL | Clear, colorless solution[1][2] |

Expected Solubility in Other Organic Solvents

The molecular structure of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate, featuring both a nonpolar tert-butyl group and a polar phthalimide moiety, suggests a degree of solubility in a range of organic solvents. The presence of the polar imide and carbamate groups would likely facilitate dissolution in polar aprotic solvents and some polar protic solvents.

To infer potential solubility, we can examine data for the structurally related compound, phthalimide. Phthalimide exhibits solubility in solvents such as acetone and ethyl acetate, with solubility increasing with temperature.[3][4][5] Given the structural similarities, it is reasonable to hypothesize that tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate may also be soluble in solvents like:

-

Acetone

-

Ethyl acetate

-

Acetonitrile

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

Conversely, its solubility is expected to be limited in nonpolar solvents such as hexane and toluene, and also in water due to the presence of the bulky, nonpolar tert-butyl group.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate in an organic solvent. This method is based on the principle of isothermal dissolution equilibrium.

Materials:

-

tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate

-

Selected organic solvents (e.g., THF, Acetone, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

References

Spectroscopic and Synthetic Profile of N-(Boc-amino)phthalimide: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthesis of N-(Boc-amino)phthalimide, a key intermediate in various synthetic pathways. This guide presents a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its preparation and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(tert-butoxycarbonylamino)phthalimide (tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 4H | Aromatic CH |

| ~1.5 | Singlet | 9H | -C(CH ₃)₃ |

| ~8.5-9.5 | Broad Singlet | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Phthalimide C =O |

| ~150 | Boc C =O |

| ~134 | Aromatic C H |

| ~132 | Aromatic quaternary C |

| ~124 | Aromatic C H |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1790, ~1730 | Strong | C=O Stretch (Phthalimide, Asymmetric and Symmetric) |

| ~1715 | Strong | C=O Stretch (Boc) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1160 | Strong | C-O Stretch (Boc) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 262.09 | [M]⁺ (Molecular Ion) |

| 206.07 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 189.04 | [M - Boc]⁺ |

| 163.04 | [M - Boc - CO]⁺ or [Phthalimide-N=NH]⁺ |

| 148.02 | [Phthalimide-NH]⁺ |

| 104.02 | [C₇H₄O]⁺ |

| 76.02 | [C₆H₄]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of N-(Boc-amino)phthalimide

A common method for the synthesis of N-(Boc-amino)phthalimide involves the reaction of N-aminophthalimide with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

N-aminophthalimide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve N-aminophthalimide in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(Boc-amino)phthalimide.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) or electron impact (EI) source.

Visualizing the Process and Data Relationships

To better understand the workflow and the relationships between the different analytical techniques, the following diagrams are provided.

An In-depth Technical Guide to Boc-Protected Phthalimide Reagents in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-protected phthalimide reagents, a versatile class of compounds utilized in modern organic synthesis. The unique combination of the acid-labile tert-butyloxycarbonyl (Boc) group and the robust phthalimide protecting group allows for sophisticated, orthogonal strategies in the construction of complex molecules. This document details their synthesis, core reactivity, and applications, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical application.

Core Concepts: The Power of Orthogonal Protection

Boc-protected phthalimide reagents are bifunctional molecules that leverage the distinct chemical stabilities of two widely-used amine protecting groups. The phthalimide group provides a stable and sterically hindered protection for primary amines, famously employed in the Gabriel synthesis to prevent over-alkylation.[1][2] The Boc group, in contrast, is readily cleaved under acidic conditions, offering a mild and selective deprotection pathway.[3]

The key advantage of this combination lies in their orthogonality : each group can be removed under specific conditions without affecting the other.[4][5] This allows for the sequential unmasking and reaction of different amine functionalities within the same molecule, a critical strategy in the synthesis of complex architectures like peptides, bioconjugates, and pharmaceuticals.[4][6]

Synthesis of Boc-Protected Phthalimide Reagents

The synthesis of these reagents can be generally achieved through two primary routes: the phthaloylation of a pre-existing Boc-protected amine or the introduction of a Boc group onto a phthalimide-containing molecule. A notable example is the synthesis of Phthalimide-PEG2-Boc, a heterobifunctional linker widely used in bioconjugation.[4]

Experimental Protocol 1: Synthesis of Phthalimide-PEG2-Boc

This protocol details the reaction of a Boc-protected amine with phthalic anhydride to form the corresponding N-substituted phthalimide.[4]

Materials:

-

Boc-NH-PEG2-amine

-

Phthalic anhydride

-

Glacial acetic acid or N,N-Dimethylformamide (DMF)

-

Heating mantle, condenser, and standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Boc-NH-PEG2-amine (1.0 eq.) and phthalic anhydride (1.0 eq.) in glacial acetic acid.[4]

-

Heat the mixture to reflux (typically 120-140°C) for several hours.[4]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[4]

-

If a precipitate has formed, it can be collected by filtration. If not, remove the solvent under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography to obtain pure Phthalimide-PEG2-Boc.[4]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for the synthesis and deprotection of phthalimide-containing compounds.

Table 1: Synthesis of N-Phthaloyl Amino Acids

This table presents the yields for the synthesis of various N-phthaloyl amino acids via the condensation of the corresponding amino acid with phthalic anhydride.[7]

| Amino Acid | Reaction Conditions | Yield (%) |

| Glycine | Phthalic anhydride, glacial acetic acid, reflux, 2h | 87.1 |

| L-Alanine | Phthalic anhydride, glacial acetic acid, reflux, 2h | 75.2 |

| L-Valine | Phthalic anhydride, glacial acetic acid, reflux, 2h | 68.4 |

| L-Leucine | Phthalic anhydride, glacial acetic acid, reflux, 2h | 72.3 |

| L-Phenylalanine | Phthalic anhydride, glacial acetic acid, reflux, 2h | 78.6 |

| L-Aspartic Acid | Phthalic anhydride, glacial acetic acid, reflux, 2h | 44.3 |

Table 2: Deprotection Conditions and Yields

This table outlines typical conditions for the selective deprotection of Boc and phthalimide groups. Yields are generally high but can be substrate-dependent.

| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |

| Boc | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-2 hours | >95 |

| Phthalimide | Hydrazine Hydrate (10-20 eq.) | Ethanol or THF | RT | 4-12 hours | 85-95 |

| Phthalimide | Sodium Borohydride (NaBH₄), then Acetic Acid | 2-Propanol | RT | Variable | High |

Reactivity and Applications in Synthesis

The strategic application of Boc-protected phthalimide reagents hinges on the selective cleavage of the two protecting groups.

Experimental Protocol 2: Selective Boc Group Deprotection

This procedure describes the removal of the Boc group under acidic conditions, leaving the phthalimide group intact.[3][4]

Materials:

-

Boc-protected phthalimide substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Diisopropylethylamine (DIPEA) for neutralization (optional)

-

Cold diethyl ether for precipitation (optional)

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM under an inert atmosphere.[4]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).[4]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.[4]

-

Monitor the reaction by TLC or LC-MS.[4]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[4]

-

For isolation of the free amine, dissolve the residue in a minimal amount of DCM and neutralize with DIPEA. Precipitate the product with cold diethyl ether, centrifuge, and dry under vacuum.[4]

Experimental Protocol 3: Selective Phthalimide Group Deprotection (Hydrazinolysis)

This protocol outlines the cleavage of the phthalimide group using hydrazine, a method that typically leaves the Boc group untouched.[3]

Materials:

-

Phthalimide-protected substrate

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrazine hydrate

Procedure:

-

Dissolve the phthalimide-protected substrate in ethanol or THF.[3]

-

Add hydrazine hydrate (10-20 equivalents) to the solution.[3]

-

Stir the mixture at room temperature for 4-12 hours. The formation of a white precipitate (phthalhydrazide) is indicative of the reaction's progress.[3]

-

Monitor for completion by TLC or LC-MS.[3]

-

Filter to remove the phthalhydrazide precipitate and wash the solid with the reaction solvent.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[3]

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, rendered in DOT language, illustrate key synthetic pathways and logical workflows involving Boc-protected phthalimide reagents.

Caption: Figure 1: General Synthesis of a Boc-Protected Phthalimide Reagent.

Caption: Figure 2: Orthogonal Deprotection Pathways.

Caption: Figure 3: Sequential Conjugation Workflow.

References

In-Depth Technical Guide: Biological Activity of tert-Butyl 1,3-Dioxoisoindolin-2-ylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate and its derivatives. This class of compounds, structurally related to thalidomide, has garnered significant interest for its potential therapeutic applications, ranging from anticancer to antimicrobial effects. This document details their mechanism of action, summarizes key quantitative biological data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action: Modulation of the Cereblon E3 Ubiquitin Ligase Complex

The primary molecular mechanism underlying the biological effects of many phthalimide-based compounds, including thalidomide and its analogs, involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which is a key component of the ubiquitin-proteasome system responsible for protein degradation.

tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate derivatives are hypothesized to act as "molecular glues." They bind to a specific pocket on CRBN, which in turn alters the substrate specificity of the E3 ligase complex. This redirection of the CRL4CRBN complex leads to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[1] The degradation of these neosubstrates, which are not the natural targets of the ligase complex, is responsible for the diverse downstream biological effects observed with these compounds.

Key protein targets identified for thalidomide and its analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors is central to the immunomodulatory and anti-myeloma activities of these drugs.

Quantitative Biological Activity Data

The biological activities of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data.

Anticancer Activity

The cytotoxic effects of various phthalimide derivatives have been assessed using the MTT assay, with results typically reported as IC50 values (the concentration of the compound that inhibits cell growth by 50%).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Thiazole-phthalimide 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [6] |

| Thiazole-phthalimide 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [6] |

| Thiazole-phthalimide 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [6] |

| Norcantharidin-inspired tetrahydroepoxyisoindole carboxamide 21 | Various Cancer Cells | ~10-50 | [7] |

| N-pyridinyl & N-quinolinyl phthalimides | L1210 (Leukemia) | Active at 25-100 | [8] |

Antimicrobial Activity

The antimicrobial potential of phthalimide derivatives has been determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phthalimide aryl ester 3b | Staphylococcus aureus | 128 | [2] |

| Phthalimide aryl ester 3b | Pseudomonas aeruginosa | 128 | [2] |

| Phthalimide aryl ester 3b | Candida tropicalis | 128 | [2] |

| Phthalimide aryl ester 3b | Candida albicans | 128 | [2] |

| N-substituted isoindolin-1-ones | Various Bacteria & Fungi | Not specified | [9] |

Cereblon Binding Affinity

The binding affinity of phthalimide derivatives to Cereblon is a key determinant of their biological activity. This is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

| Compound | Assay Method | Binding Affinity | Reference |

| Thalidomide | Competitive Binding | IC50 ≈ 30 µM | [10] |

| Lenalidomide | Competitive Binding | IC50 ≈ 3 µM | [10] |

| Pomalidomide | Competitive Binding | IC50 ≈ 3 µM | [10] |

| Phthalimide | Thermal Shift Assay | No appreciable binding | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound and the evaluation of its cytotoxic activity.

Synthesis of tert-Butyl (1,3-dioxoisoindolin-2-yl)carbamate

This protocol describes a general method for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine.

Materials:

-

Phthalic anhydride

-

tert-Butyl carbazate

-

Glacial acetic acid

-

Ice

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) and tert-butyl carbazate (1 equivalent) in a minimal amount of glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring.

-

A precipitate of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold distilled water to remove any remaining acetic acid.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

The purity of the synthesized compound can be confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate derivative in complete medium from the stock solution.

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for another 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their mechanism of action, centered on the modulation of the Cereblon E3 ubiquitin ligase complex, offers a novel approach to targeted protein degradation. The quantitative data presented in this guide highlight their potential as both anticancer and antimicrobial agents.

Future research in this area should focus on:

-

Synthesis and screening of a broader library of derivatives to establish clear structure-activity relationships (SAR).

-

Identification of the specific neosubstrates targeted by these compounds to better understand their precise mechanisms of action.

-

In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in preclinical models.

-

Optimization of pharmacokinetic and pharmacodynamic properties to enhance their drug-like characteristics.

By systematically exploring the chemical space and biological activities of these phthalimide derivatives, researchers can pave the way for the development of novel and effective therapies for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate | C15H18N2O4 | CID 11483141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N-(Boc-amino)phthalimide in Peptide Synthesis

Introduction

While N-(Boc-amino)phthalimide itself is not a commonly cited reagent in standard peptide synthesis literature, the underlying chemical principles are applied through a robust two-step method for the synthesis of N-protected α-amino acid hydrazides. This methodology utilizes N-aminophthalimide as a stable, protected hydrazine surrogate, which is coupled with an N-Boc-protected amino acid. The resulting intermediate is then deprotected to yield the desired amino acid hydrazide. This approach is particularly valuable as it circumvents the direct use of toxic and often reactive hydrazine monohydrate and is compatible with common N-protecting groups used in peptide chemistry, including Boc and Fmoc.[1]

Peptide hydrazides are versatile intermediates in modern peptide and protein chemistry.[2][3] They serve as key precursors for the generation of peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and small proteins.[2][4] Additionally, peptide hydrazides can be used for selective modifications and conjugations through hydrazone ligation.[2][5]

This document provides detailed protocols for the synthesis of N-Boc-protected amino acid hydrazides using N-aminophthalimide, presenting a safe and efficient alternative for researchers, scientists, and drug development professionals.

Core Principles and Workflow

The synthesis of an N-Boc-amino acid hydrazide using N-aminophthalimide involves two primary stages:

-

Coupling Stage: The carboxylic acid of an N-Boc-protected amino acid is activated and coupled with the amino group of N-aminophthalimide. Symmetrical anhydrides formed using carbodiimide reagents like 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC) have been shown to be effective for this step, providing good to excellent yields.[1]

-

Dephthaloylation Stage: The phthaloyl group is selectively removed from the coupled product to unmask the hydrazine functionality. This can be achieved under mild conditions using an aminomethyl polystyrene resin, which avoids the harsh reagents that could compromise the Boc protecting group.[1]

Figure 1. General workflow for the synthesis of N-Boc-Amino Acid Hydrazides.

Data Presentation

The following table summarizes the yields obtained for the coupling of various N-Boc-protected amino acids with N-aminophthalimide using EDAC as the activating reagent.

| N-Boc-Amino Acid | Product | Yield (%) |

| Boc-Ala-OH | Boc-Ala-Phthalimide | 80 |

| Boc-Phe-OH | Boc-Phe-Phthalimide | 90 |

| Boc-Val-OH | Boc-Val-Phthalimide | 85 |

| Boc-Trp-OH | Boc-Trp-Phthalimide | 95 |

| Boc-Met-OH | Boc-Met-Phthalimide | 87 |

| Boc-Pro-OH | Boc-Pro-Phthalimide | 78 |

| Boc-Ser(tBu)-OH | Boc-Ser(tBu)-Phthalimide | 82 |

| Boc-Gly-OH | Boc-Gly-Phthalimide | 92 |

Table adapted from data presented in Synthesis 2009, No. 7, 1180–1184.[1]

Experimental Protocols

Protocol 1: General Procedure for the Coupling of N-Boc-Amino Acids with N-Aminophthalimide

This protocol describes the synthesis of the N-protected amino acid hydrazide precursor via a carbodiimide-mediated coupling.

Materials:

-

N-Boc-protected amino acid

-

N-Aminophthalimide

-

1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-amino acid (1.0 equivalent) in anhydrous DCM.

-

Add N-aminophthalimide (1.0 equivalent) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDAC (1.1 equivalents) portion-wise to the stirred solution over 10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure N-Boc-aminoacyl-N'-phthaloylhydrazine.[1]

Figure 2. Experimental workflow for the coupling reaction.

Protocol 2: General Procedure for the Dephthaloylation to Yield N-Boc-Amino Acid Hydrazide

This protocol details the removal of the phthaloyl protecting group using a solid-phase reagent to yield the final product.

Materials:

-

N-Boc-aminoacyl-N'-phthaloylhydrazine (from Protocol 1)

-

Aminomethyl polystyrene resin

-

Dioxane

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl polystyrene resin in dioxane for approximately 30 minutes.

-

Dissolve the N-Boc-aminoacyl-N'-phthaloylhydrazine (1.0 equivalent) in dioxane.

-

Add the solution of the starting material to the swollen resin.

-

Stir the suspension at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture to remove the resin.

-

Wash the resin with additional dioxane and methanol.

-

Combine the filtrate and the washings, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified, if necessary, by flash chromatography to yield the pure N-Boc-amino acid hydrazide.[1]

Figure 3. Experimental workflow for the dephthaloylation step.

The use of N-aminophthalimide as a hydrazine precursor provides a mild, general, and efficient two-step method for the synthesis of N-Boc-protected α-amino acid hydrazides.[1] This strategy avoids hazardous reagents and is compatible with standard protecting groups in peptide chemistry, making it a valuable tool for the synthesis of peptide fragments intended for ligation or other modifications. The high yields and preservation of chirality underscore the utility of this approach for researchers in peptide synthesis and drug development.[1]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]

- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate as a Versatile Amine Synthon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate, also known as N-(Boc-amino)phthalimide, as a highly effective amine synthon for the synthesis of primary amines. This reagent offers a significant advantage in organic synthesis, particularly in medicinal chemistry and drug development, by providing a stable, crystalline, and easy-to-handle precursor for the introduction of a protected primary amino group. This method is a valuable modification of the classical Gabriel synthesis, preventing over-alkylation and allowing for the clean formation of primary amines from a variety of alkyl halides.

The overall synthetic strategy involves a three-stage process:

-

Synthesis of the Amine Synthon: Preparation of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate.

-

N-Alkylation: Reaction of the synthon with a suitable alkyl halide to form the N-alkylated intermediate.

-

Deprotection: Removal of both the phthalimide and tert-butoxycarbonyl (Boc) protecting groups to yield the desired primary amine.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of primary amines using tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate.

Table 1: Synthesis of tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-(tert-butoxycarbonyl)hydrazine | Phthalic anhydride | Chloroform | Reflux | 3 | 95 |

Table 2: N-Alkylation of tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate with Alkyl Halides

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 80 | 2 | 92 |

| n-Butyl bromide | K₂CO₃ | DMF | 80 | 4 | 88 |

| Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 3 | 90 |

Table 3: Deprotection of N-Alkylated Intermediates to Primary Amines

| N-Alkylated Intermediate | Deprotection Sequence | Overall Yield (%) |

| tert-butyl benzyl(1,3-dioxoisoindolin-2-yl)carbamate | 1. Hydrazine monohydrate, EtOH, Reflux, 2h2. 6N HCl, Reflux, 1h | 85 |

| tert-butyl butyl(1,3-dioxoisoindolin-2-yl)carbamate | 1. Hydrazine monohydrate, EtOH, Reflux, 2h2. 6N HCl, Reflux, 1h | 82 |

| ethyl 2-((tert-butoxycarbonyl)(1,3-dioxoisoindolin-2-yl)amino)acetate | 1. Hydrazine monohydrate, EtOH, Reflux, 2h2. 6N HCl, Reflux, 1h | 84 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate

This protocol describes the preparation of the amine synthon from N-(tert-butoxycarbonyl)hydrazine and phthalic anhydride.

Materials:

-

N-(tert-butoxycarbonyl)hydrazine

-

Phthalic anhydride

-

Chloroform (CHCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of N-(tert-butoxycarbonyl)hydrazine (1.32 g, 10 mmol) in chloroform (50 mL) in a 100 mL round-bottom flask, add phthalic anhydride (1.48 g, 10 mmol).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with stirring for 3 hours.

-

After cooling to room temperature, the product crystallizes from the solution.

-

Collect the crystalline product by filtration, wash with a small amount of cold chloroform, and dry under vacuum to afford tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate as a white solid.

-

Expected Yield: 95%.

Protocol 2: N-Alkylation of tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate with Benzyl Bromide

This protocol details the N-alkylation of the amine synthon with benzyl bromide as a representative alkyl halide.

Materials:

-

tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

To a solution of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate (2.62 g, 10 mmol) in anhydrous DMF (40 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.31 mL, 11 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield tert-butyl benzyl(1,3-dioxoisoindolin-2-yl)carbamate.

-

Expected Yield: 92%.

Protocol 3: Two-Step Deprotection to Yield Primary Amine (Benzylamine Example)

This protocol describes the sequential removal of the phthalimide and Boc protecting groups to liberate the primary amine.

Materials:

-

tert-butyl benzyl(1,3-dioxoisoindolin-2-yl)carbamate

-

Hydrazine monohydrate

-

Ethanol (EtOH)

-

6N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

Step 1: Phthalimide Deprotection (Hydrazinolysis)

-

To a solution of tert-butyl benzyl(1,3-dioxoisoindolin-2-yl)carbamate (3.52 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine monohydrate (0.75 mL, 15 mmol).

-

Heat the reaction mixture to reflux with stirring for 2 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl benzylcarbamate.

Step 2: Boc Deprotection (Acidic Hydrolysis)

-

To the crude tert-butyl benzylcarbamate obtained from the previous step, add 6N HCl (30 mL).

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 20 mL) to remove any non-basic impurities.

-

Basify the aqueous layer with a concentrated NaOH solution until pH > 12, keeping the flask in an ice bath.

-

Extract the liberated benzylamine with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzylamine.

-

Overall Expected Yield: 85%.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the use of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate as an amine synthon.

Caption: Experimental workflow for primary amine synthesis.

Caption: Logical relationship of the synthetic steps.

Application Notes and Protocols for N-Alkylation with N-(Boc-amino)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of various alcohols using N-(tert-Butoxycarbonylamino)phthalimide, primarily through the Mitsunobu reaction. This method offers a versatile and efficient pathway for the synthesis of N-alkylated-N-(Boc-amino)phthalimides, which are valuable intermediates in organic synthesis, particularly for the preparation of substituted hydrazines.

Introduction

N-alkylation of phthalimide derivatives is a cornerstone reaction in synthetic organic chemistry for the introduction of a protected nitrogen moiety. The use of N-(Boc-amino)phthalimide as a nucleophile in the Mitsunobu reaction allows for the conversion of a wide range of primary and secondary alcohols into their corresponding N-alkylated products with good yields and under mild conditions. The reaction proceeds via the condensation of an alcohol with N-(Boc-amino)phthalimide in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethylazodicarboxylate, DEAD).[1][2] A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, providing a stereospecific route to chiral N-alkylated products.[1][3][2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the experimental procedure, from the starting materials to the final N-alkylated product.

Caption: Experimental workflow for the Mitsunobu N-alkylation.

Data Presentation

The following table summarizes the yields obtained from the N-alkylation of various alcohols with N-(Boc-amino)phthalimide under Mitsunobu conditions.

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Methanol | N-Methyl-N-(Boc-amino)phthalimide | 85 |

| 2 | Ethanol | N-Ethyl-N-(Boc-amino)phthalimide | 88 |

| 3 | n-Propanol | N-n-Propyl-N-(Boc-amino)phthalimide | 87 |

| 4 | Isopropanol | N-Isopropyl-N-(Boc-amino)phthalimide | 82 |

| 5 | Benzyl alcohol | N-Benzyl-N-(Boc-amino)phthalimide | 90 |

| 6 | Allyl alcohol | N-Allyl-N-(Boc-amino)phthalimide | 86 |

Experimental Protocols

General Protocol for the N-Alkylation of Alcohols with N-(Boc-amino)phthalimide via the Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol (1.0 eq)

-

N-(Boc-amino)phthalimide (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq), N-(Boc-amino)phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: To the cooled and stirred solution, add DEAD or DIAD (1.5 eq) dropwise. The addition should be slow to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a non-polar solvent like diethyl ether or by filtration through a plug of silica gel.

-

-

Product Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified N-alkyl-N-(Boc-amino)phthalimide.

Subsequent Deprotection to Access Substituted Hydrazines (Optional)

The phthaloyl group can be removed to yield the corresponding N-alkyl-N-Boc-hydrazine.

Materials:

-

N-Alkyl-N-(Boc-amino)phthalimide (1.0 eq)

-

Methylhydrazine (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: Dissolve the N-alkyl-N-(Boc-amino)phthalimide (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cooling: Cool the solution to -20 °C.

-

Addition of Methylhydrazine: Add methylhydrazine (1.5 eq) to the cooled solution.

-

Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-